molecular formula C12H18ClFN2 B3229800 (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride CAS No. 1289387-71-8

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Cat. No.: B3229800
CAS No.: 1289387-71-8
M. Wt: 244.73 g/mol
InChI Key: IGOOIGKKQOKRPY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with pyrrolidine under specific conditions. One common method involves the use of N-(4-fluorobenzyl)phthalimide as a starting material. This compound is reacted with hydrazine hydrate in ethanol, followed by the addition of hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.

Scientific Research Applications

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. The presence of the fluoro group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14-15H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOOIGKKQOKRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-71-8
Record name 2-Pyrrolidinemethanamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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